molecular formula C18H21N5O B249537 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Cat. No. B249537
M. Wt: 323.4 g/mol
InChI Key: VYMHEDZKNVUOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is a synthetic compound that belongs to the class of tetrazoles. It is a potent ligand for the G protein-coupled receptor GPR40, which is also known as free fatty acid receptor 1 (FFAR1). The compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine acts as a selective agonist for GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 by 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine leads to the activation of the phospholipase C (PLC) pathway, which results in the release of intracellular calcium ions and subsequent insulin secretion.
Biochemical and Physiological Effects:
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been shown to have several biochemical and physiological effects, including increased insulin secretion, improved glucose homeostasis, and decreased body weight gain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine in lab experiments include its high potency and selectivity for GPR40, as well as its well-defined mechanism of action. However, the compound may have limitations in terms of its stability and solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine could focus on several areas, including the development of more stable and bioavailable analogs of the compound, the investigation of its potential therapeutic applications in other metabolic disorders, and the elucidation of its downstream signaling pathways. Additionally, research could focus on the identification of novel ligands for GPR40, which could have broader applications in the treatment of metabolic disorders.

Synthesis Methods

The synthesis of 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves a multi-step process that includes the reaction of 4-methylbenzyl alcohol with 2-bromoethyl tosylate to form 2-[(4-methylbenzyl)oxy]ethyl tosylate. This intermediate is then reacted with 2-azidobenzoic acid to form the tetrazole ring, which is further reacted with ethylamine to form the final product.

Scientific Research Applications

1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. The compound has been shown to activate GPR40, which is expressed in pancreatic beta cells and plays a crucial role in insulin secretion. Activation of GPR40 by 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine leads to increased insulin secretion, which can help to improve glucose homeostasis in patients with type 2 diabetes.

properties

Product Name

1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

1-ethyl-N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-16-6-4-5-7-17(16)24-13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20,22)

InChI Key

VYMHEDZKNVUOBG-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C

Origin of Product

United States

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